molecular formula C11H11ClF3NO B2578975 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1258641-12-1

2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2578975
CAS No.: 1258641-12-1
M. Wt: 265.66
InChI Key: ARPBDBFJPMUDER-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound that contains a chloro group (-Cl), a trifluoromethyl group (-CF3), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The chloro group might be substituted by a nucleophile, and the acetamide group could participate in hydrolysis or condensation reactions .

Scientific Research Applications

Antimalarial Activity

A study investigated a series of compounds related to 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide for antimalarial activity. They found that the antimalarial potency against Plasmodium berghei in mice correlated with the size and electron donation properties of the phenyl ring substituents. This research demonstrated the potential of such compounds for antimalarial therapy, with activity noted against resistant strains of the parasite and promising pharmacokinetic properties suggesting extended protection against infection after oral administration (Werbel et al., 1986).

Anticonvulsant Activity

New derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for anticonvulsant activity in animal models of epilepsy. The molecules were designed by replacing the heterocyclic imide ring of pyrrolidine-2,5-diones with a chain amide bond. Several compounds demonstrated activity in the maximal electroshock (MES) seizures model, particularly the 3-(trifluoromethyl)anilide derivatives. These findings highlight the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity and suggest a potential role in the treatment of human partial and therapy-resistant epilepsy (Kamiński et al., 2015).

Antihyperalgesic Activity

EMD 61753, a compound similar to this compound, was identified as a peripherally selective kappa-opiate agonist. It displayed antihyperalgesic activity in animal models of inflammatory pain at doses that did not cause central action. The study provided insights into structure-activity relationships and revealed that none of the analogues or reference compounds tested surpassed the parent compound in terms of kappa-receptor affinity and peripheral selectivity (Gottschlich et al., 1995).

Glycine Transporter Inhibition and Dopamine Release

SSR504734, closely related to this compound, was studied as an inhibitor of the glycine transporter type 1, influencing glutamatergic neurotransmission. This compound increased extracellular levels of glycine and enhanced glutamatergic influence on dopamine neurotransmission in the nucleus accumbens, suggesting its potential in treating dopamine-related disorders like schizophrenia (Leonetti et al., 2006).

Anti-Inflammatory Activity

N-(2-hydroxy phenyl) acetamide, a molecule structurally related to this compound, demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. The treatment resulted in significant retardation in weight loss and paw oedema volume. It also altered serum levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and anti-arthritic properties (Jawed et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

2-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-3-2-4-9(5-8)11(13,14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPBDBFJPMUDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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